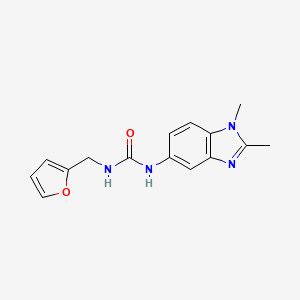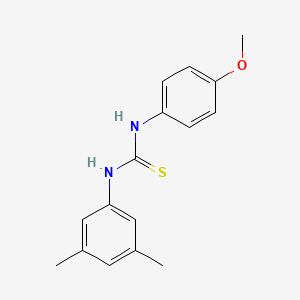
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CMPT is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. In
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not yet fully understood. However, it has been suggested that this compound exerts its effects by binding to specific receptors in cells, leading to the activation of various signaling pathways. This activation can lead to a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of enzyme activity, and modulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of enzyme activity, induction of apoptosis, and modulation of gene expression. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research applications. In addition, this compound is relatively easy to synthesize and purify, making it a readily available compound for research purposes.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its cytotoxicity. This compound has been shown to have cytotoxic effects on both cancer and normal cells, which can limit its use in certain research applications. In addition, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret research results.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. One area of research is in the development of new cancer treatments. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, research on the mechanism of action of this compound is needed to fully understand its biochemical and physiological effects.
Another area of research is in the development of new treatments for Alzheimer's disease. This compound has shown potential in preclinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, research on the safety and toxicity of this compound is needed to determine its suitability as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research areas. Its wide range of biochemical and physiological effects make it a versatile compound that can be used in a variety of research applications. However, further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3-chloro-2-methylaniline with 2-methoxybenzyl isothiocyanate in the presence of a base. The resulting product is purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several research articles and has been shown to be effective in producing high-quality this compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer treatment.
Another area of research where this compound has shown potential is in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-13(17)7-5-8-14(11)19-16(21)18-10-12-6-3-4-9-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEAZDFRYABKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)


![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)




